molecular formula C12H16O2S B14239722 Cyclobutanecarboxylic acid, 1-(2-thienylmethyl)-, ethyl ester CAS No. 414859-90-8

Cyclobutanecarboxylic acid, 1-(2-thienylmethyl)-, ethyl ester

Cat. No.: B14239722
CAS No.: 414859-90-8
M. Wt: 224.32 g/mol
InChI Key: DWAMQJSDOFSDQD-UHFFFAOYSA-N
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Description

Cyclobutanecarboxylic acid, 1-(2-thienylmethyl)-, ethyl ester is an organic compound with a unique structure that combines a cyclobutane ring, a carboxylic acid ester, and a thienylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclobutanecarboxylic acid, 1-(2-thienylmethyl)-, ethyl ester typically involves the esterification of cyclobutanecarboxylic acid with ethanol in the presence of an acid catalyst. The thienylmethyl group is introduced through a Friedel-Crafts alkylation reaction, where thiophene is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to optimize yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Cyclobutanecarboxylic acid, 1-(2-thienylmethyl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The thienyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions may involve reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the thienyl ring.

Scientific Research Applications

Cyclobutanecarboxylic acid, 1-(2-thienylmethyl)-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclobutanecarboxylic acid, 1-(2-thienylmethyl)-, ethyl ester involves its interaction with specific molecular targets. The thienylmethyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid, 2-methoxy-2-phenyl, ethyl ester: Similar in structure but with a cyclopropane ring and a methoxy-phenyl group.

    Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester: Contains a cyclopentane ring and an oxo group.

Uniqueness

Cyclobutanecarboxylic acid, 1-(2-thienylmethyl)-, ethyl ester is unique due to the presence of the thienylmethyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

414859-90-8

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

ethyl 1-(thiophen-2-ylmethyl)cyclobutane-1-carboxylate

InChI

InChI=1S/C12H16O2S/c1-2-14-11(13)12(6-4-7-12)9-10-5-3-8-15-10/h3,5,8H,2,4,6-7,9H2,1H3

InChI Key

DWAMQJSDOFSDQD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC1)CC2=CC=CS2

Origin of Product

United States

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